Methyl2-(4-methylquinolin-8-yl)acetate
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Overview
Description
Methyl2-(4-methylquinolin-8-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-methylquinolin-8-yl)acetate typically involves the reaction of 4-methylquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-methylquinolin-8-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-methylquinolin-8-ylacetic acid and methanol.
Reduction: 4-methylquinolin-8-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2-(4-methylquinolin-8-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of materials such as OLED intermediates and other organic compounds.
Mechanism of Action
The mechanism of action of Methyl2-(4-methylquinolin-8-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-methylquinoline: A precursor in the synthesis of Methyl2-(4-methylquinolin-8-yl)acetate.
Quinoline: The parent compound with a wide range of biological activities.
Methylquinoline derivatives: Various derivatives with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(4-methylquinolin-8-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-9-6-7-14-13-10(8-12(15)16-2)4-3-5-11(9)13/h3-7H,8H2,1-2H3 |
InChI Key |
FHTIARVRQSFOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=C(C=CC=C12)CC(=O)OC |
Origin of Product |
United States |
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